N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a benzamide structure The adamantane group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide precursors. One common method is the Chan–Lam coupling reaction, which utilizes copper (II) acetate as a catalyst and p-tolylboronic acid as a reagent . The reaction is carried out in a 0.1 M solution of amine in MeCN at room temperature for 24 hours, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize production costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the benzamide structure, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.
Medicine: Potential therapeutic applications include antiviral, anticancer, and neuroprotective agents, owing to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and selectivity, while the benzamide structure can modulate its biological activity. Molecular docking studies and biochemical assays have provided insights into the pathways involved, suggesting potential targets such as ion channels and protein kinases .
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOANILINE: This compound shares the adamantane moiety but has a bromine substituent instead of a methoxy group.
N-[(ADAMANTAN-1-YL)METHYL]-4-METHYL-BENZAMIDE: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMPPBOTMXZGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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